5,6-Dihydropyrido[2,3-d]pyridazine

Catalog No.
S15058077
CAS No.
66135-42-0
M.F
C7H7N3
M. Wt
133.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Dihydropyrido[2,3-d]pyridazine

CAS Number

66135-42-0

Product Name

5,6-Dihydropyrido[2,3-d]pyridazine

IUPAC Name

5,6-dihydropyrido[2,3-d]pyridazine

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C7H7N3/c1-2-6-4-9-10-5-7(6)8-3-1/h1-3,5,9H,4H2

InChI Key

MQSAWUYSVHFJNC-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=NN1)N=CC=C2

5,6-Dihydropyrido[2,3-d]pyridazine is a heterocyclic compound characterized by a fused ring system that incorporates both pyridine and pyridazine structures. This compound has the molecular formula C7H6N4C_7H_6N_4 and is notable for its potential biological activities and applications in medicinal chemistry. The unique arrangement of nitrogen atoms within the ring system contributes to its reactivity and interaction with biological targets.

, including:

  • Hydrogenation: This reaction can lead to the formation of tetrahydropyrido derivatives. For instance, attempts to hydrogenate pyrido[2,3-d]pyridazin-8(7H)-one resulted in the formation of 1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one instead of the expected product .
  • Substitution Reactions: Electrophilic and nucleophilic substitutions can introduce different functional groups into the structure.
  • Oxidation and Reduction: These reactions can modify the compound's properties, leading to various derivatives with distinct biological activities.

Research indicates that 5,6-dihydropyrido[2,3-d]pyridazine exhibits significant biological activities. It has been studied for its potential as an anti-inflammatory agent and has shown promise in anticancer research. The compound's ability to interact with specific enzymes makes it a candidate for further investigation in drug development .

Several synthesis methods have been reported for 5,6-dihydropyrido[2,3-d]pyridazine:

  • One-Pot Synthesis: This method involves a multi-component reaction where various precursors are combined under specific conditions to yield the target compound efficiently.
  • Cyclization Reactions: The synthesis often includes cyclization of appropriate precursors under controlled conditions to form the fused ring structure.
  • Sonochemical Methods: Recent studies have explored ultrasonic-assisted reactions to improve yields and reduce reaction times .

5,6-Dihydropyrido[2,3-d]pyridazine has several applications:

  • Medicinal Chemistry: Due to its biological activity, it is explored as a potential therapeutic agent against various diseases.
  • Materials Science: Its unique electronic properties may allow it to be used in developing novel materials with specific functionalities.
  • Biological Studies: The compound is utilized in research involving enzyme inhibition and molecular interactions.

Studies on 5,6-dihydropyrido[2,3-d]pyridazine have focused on its interactions with biological targets. For example, derivatives of this compound have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. This inhibition is facilitated by the structural features that allow effective binding within the enzyme's active site .

Several compounds share structural similarities with 5,6-dihydropyrido[2,3-d]pyridazine. Here are some notable examples:

Compound NameStructureUnique Features
PyridazineSimple nitrogen-containing ringLacks the fused pyridine component
PyridazinoneContains additional oxygenAlters chemical reactivity and biological properties
2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dioneFused pyridine-pyridazine systemExhibits different biological activities due to structural variations

Uniqueness

5,6-Dihydropyrido[2,3-d]pyridazine stands out due to its unique fused ring system that enhances its electronic properties and reactivity compared to simpler analogs like pyridazine or pyridazinone. This structural complexity allows for diverse chemical transformations and potentially greater efficacy in biological applications.

Traditional Cyclization Approaches Using o-Acylpyridinecarboxylic Acids

The most established method for synthesizing pyridopyridazine derivatives involves the cyclization of o-acylpyridinecarboxylic acids and their derivatives [3]. This approach represents the primary general method for constructing the pyridopyridazinone system through intramolecular cyclization reactions [4]. The methodology typically employs o-acylpyridinecarboxylic acid esters and disubstituted amides as starting materials, which undergo cyclization with hydrazine and monosubstituted hydrazines [3].

An alternative traditional approach utilizes methyl esters of o-cyanopyridinecarboxylic acids in cyclization reactions with hydrazine derivatives [3]. This method has been employed successfully in the preparation of various pyrido[2,3-d]pyridazine derivatives, though it requires specific reaction conditions to achieve optimal yields.

The synthesis of pyrido[2,3-d]- and pyrido[3,4-d]-pyridazine compounds has been accomplished through the removal of hydrazino, chloro, and mercapto groups from substituted derivatives [5]. Additionally, the preparation of pyridine-2,3- and -3,4-dialdehydes from corresponding lutidines, followed by condensation with hydrazine, provides another route to these heterocyclic systems [5].

Starting MaterialCyclization AgentProduct YieldReference
o-Acylpyridinecarboxylic acid estersHydrazine hydrate45-78% [3]
o-Cyanopyridinecarboxylic acid methyl estersMonosubstituted hydrazines38-65% [5]
Pyridine dialdehydesHydrazine52-71% [5]

Modern N-Heterocyclic Carbene-Catalyzed Annulation Strategies

Modern synthetic approaches have incorporated N-heterocyclic carbene catalysis for the construction of pyridazine-containing heterocycles through annulation reactions [6] [7]. N-heterocyclic carbene-catalyzed oxidative annulations of α,β-unsaturated aldehydes with hydrazones provide an efficient method for the synthesis of optically active 4,5-dihydropyridazin-3-one derivatives [6]. This methodology demonstrates high enantioselectivity and broad substrate scope, making it particularly valuable for asymmetric synthesis applications.

The N-heterocyclic carbene-catalyzed approach allows for selective synthesis of either 4,5-dihydropyridazin-3-ones or pyridazin-3-one derivatives from identical starting materials by varying the catalytic and reaction conditions [6] [7]. This versatility represents a significant advancement in the field, as it enables access to multiple product types through a single synthetic platform.

Rhodium(III)-catalyzed dual carbon-hydrogen activation provides another modern approach for the annulation of hydrazones and alkynes to synthesize pyrrolopyridazines and azolopyridazines [8]. This transformation represents a rare example of hydrazoyl carbon-hydrogen activation and proceeds without requiring heteroatom functionality to direct carbon-hydrogen activation [8].

Catalyst SystemSubstrate CombinationProduct TypeEnantioselectivityYield Range
N-heterocyclic carbeneα,β-Unsaturated aldehydes + hydrazones4,5-Dihydropyridazin-3-ones>90% ee65-85%
Rhodium(III) complexHydrazones + alkynesPyrrolopyridazinesNot applicable58-78%
N-heterocyclic carbene (modified conditions)α,β-Unsaturated aldehydes + hydrazonesPyridazin-3-ones>85% ee62-82%

Functionalization Techniques for Position-Specific Modifications

Position-specific functionalization of pyridopyridazine derivatives can be achieved through various modern synthetic strategies [9] [10]. Carbon-hydrogen functionalization of pyridines via oxazino pyridine intermediates demonstrates highly para-selective functionalization under acidic conditions [9]. This methodology provides access to para-alkylated and arylated pyridines through both radical and ionic pathways [9].

The dearomatization-rearomatization process enables meta-selective carbon-hydrogen trifluoromethylation, perfluoroalkylation, chlorination, bromination, iodination, nitration, sulfanylation, and selenylation of pyridines [10]. This catalyst-free approach provides a diversification platform for meta-selective reactions on pyridines and other azaarenes through both radical and ionic mechanisms [10].

Photochemical organocatalytic functionalization represents another advanced approach for pyridine modification [11] [12]. This method utilizes radicals derived from allylic carbon-hydrogen bonds to functionalize pyridines via pyridinyl radicals [11]. The process harnesses the unique reactivity of pyridinyl radicals generated upon single-electron reduction of pyridinium ions [12].

Formal [4 + 2] combined ionic and radical approaches have been developed for the synthesis of substituted pyridazine compounds [13]. This methodology involves transamidation of vinylogous enaminonitriles with sulfonyl hydrazide, followed by radical sulfonylation and subsequent 6-endo-trig radical cyclization [13].

Functionalization MethodTarget PositionFunctional Groups IntroducedReaction Conditions
Oxazino pyridine intermediatesPara-positionAlkyl, aryl groupsAcidic conditions, room temperature
Dearomatization-rearomatizationMeta-positionTrifluoromethyl, halogens, nitroCatalyst-free, ambient conditions
Photochemical organocatalysisMultiple positionsAllylic carbon groupsUV irradiation, organocatalyst
Ionic-radical combination3-Cyano positionSulfonyl-aryl substitutionThermal conditions, radical initiators

The development of efficient palladium-catalyzed methods has enabled the preparation of tetrasubstituted 1,6-dihydropyridazine and pyridazine derivatives through one-pot three-step processes [14]. These methodologies include phosphine-catalyzed Rauhut-Currier reactions of γ-alkyl allenoates, Diels-Alder reactions with di-tert-butyl azodicarboxylate, followed by deprotection to prepare tetra-substituted 1,6-dihydropyridazines in good yields [14].

Sequential synthetic pathways have been developed for pyridazino-fused polycyclic ring systems through combinations of palladium-catalyzed carbon-carbon bond forming processes [15]. These strategies utilize Suzuki or Heck-type reactions combined with carbon-heteroatom or additional carbon-carbon bond forming reactions, including nucleophilic substitution, condensation, lactonization, nitrene carbon-hydrogen insertion, and Buchwald-Hartwig amination [15].

Multi-step ProcessKey ReactionsProduct ClassOverall Yield
Phosphine-catalyzed sequenceRauhut-Currier, Diels-Alder, deprotectionTetrasubstituted 1,6-dihydropyridazines68-82%
Palladium-catalyzed cascadeSuzuki coupling, nucleophilic substitutionPyridazino-fused polycycles55-75%
Heck-type combinationHeck reaction, Buchwald-Hartwig aminationFunctionalized pyridazines62-78%

p38 Mitogen-Activated Protein Kinase Inhibition in Inflammatory Disorders

The 5,6-dihydropyrido[2,3-d]pyridazine scaffold demonstrates significant potential as a p38 mitogen-activated protein kinase inhibitor, particularly in the context of inflammatory disorders. Research has established that pyridazine-based inhibitors represent a promising class of compounds for modulating p38 pathway activity [1] [2].

Trisubstituted pyridazines have emerged as particularly effective p38 mitogen-activated protein kinase inhibitors, with structure-activity relationship studies revealing that compounds possessing an aryl group in the alpha position and a heteroaryl group in the beta position relative to the nitrogen atom in the 2-position of the central pyridazine ring exhibit optimal inhibitory activity [1] [2]. These compounds demonstrate good in vitro activity with p38 inhibition concentration values ranging from 1-20 nanomolar.

The structural determinants for effective p38 inhibition include substitution in the 6-position of the central pyridazine with various dialkylamino substituents, which affords inhibitors with good p38 inhibition concentration values in the 1-20 nanomolar range [1] [2]. Comparative studies with pyridinylpyridopyrazines have shown that replacement of the quinoxaline core with pyrido[2,3-b]pyrazine can yield compounds with superior p38 alpha mitogen-activated protein kinase inhibition, as exemplified by compound 9e with an inhibition concentration value of 38 nanomolar [3].

The p38 mitogen-activated protein kinase pathway plays a central role in inflammatory processes, particularly in the biosynthesis of proinflammatory cytokines including interleukin-1 beta and tumor necrosis factor-alpha at both translational and transcriptional levels [4]. The pathway is also involved in matrix metalloproteinase activation and cyclooxygenase-2 transcription induction, proteins that participate in tissue destruction and inflammation processes [4].

Clinical research has demonstrated that p38 inhibition can reduce the production of pro-inflammatory cytokines such as interleukin-6, chemokine ligand 8, and chemokine ligand 5 [5]. Studies in chronic obstructive pulmonary disease models have shown that p38 inhibitors can synergistically enhance anti-inflammatory effects when combined with corticosteroids [5] [6].

Mitogen-Activated Protein Kinase Kinase/Extracellular Signal-Regulated Kinase Pathway Modulation in Oncology

The mitogen-activated protein kinase kinase/extracellular signal-regulated kinase pathway represents a critical signaling cascade in oncogenesis, and pyrido[2,3-d]pyridazine derivatives have shown promise as modulators of this pathway [7] [8]. The pathway is activated in various cell types by diverse extracellular stimuli and connects membrane receptors to nuclear signaling [9].

Pyrido[2,3-d]pyrimidine analogues, structurally related to the pyrido[2,3-d]pyridazine scaffold, have demonstrated significant cytotoxic activity against human tumor cell lines at nanomolar concentrations while exhibiting minimal in vivo toxicity [10]. These compounds function as multikinase inhibitors with potent inhibitory activity against cyclin-dependent kinase 4/cyclin D1 complexes and AMP-activated protein kinase family member 5 [10].

The extracellular signal-regulated kinase pathway is constitutively activated in various tumor types as a result of activating mutations in Ras, Raf, or epidermal growth factor receptor [9]. Specific blockade of this pathway by mitogen-activated protein kinase kinase inhibitors results in complete inhibition of proliferation in tumor cells with constitutive pathway activation [9].

Mechanistic studies have revealed that mitogen-activated protein kinase kinase inhibitors induce upregulation of p27Kip1, a cyclin-dependent kinase inhibitor, leading to association with cyclin E-cyclin-dependent kinase 2 complexes and subsequent inhibition of cyclin E-cyclin-dependent kinase 2 kinase activity [9]. This results in decreased phosphorylation of the retinoblastoma protein and activation of restriction-point control mechanisms [9].

The anti-metastatic effects of extracellular signal-regulated kinase pathway inhibition involve downregulation of matrix metalloproteinase-9 and restoration of SH3P2 function [9]. Expression of matrix metalloproteinase-9 is regulated through the mitogen-activated protein kinase pathway, and its inhibition contributes to reduced tumor invasiveness [9].

Cyclooxygenase Dual Inhibition Mechanisms

Structural Determinants of Cyclooxygenase-1/Cyclooxygenase-2 Affinity

The 5,6-dihydropyrido[2,3-d]pyridazine scaffold exhibits unique cyclooxygenase inhibitory properties, with derivatives demonstrating dual inhibition of both cyclooxygenase-1 and cyclooxygenase-2 isoforms [12]. Research has revealed that specific structural modifications can transform selective cyclooxygenase-2 inhibitors into dual cyclooxygenase inhibitors [13].

The pyrido[2,3-d]pyridazine-2,8-dione derivative 7c represents a notable example of dual cyclooxygenase inhibition, showing cyclooxygenase-1 inhibition of 22.09 ± 1.14% at 1.95 micromolar concentration and cyclooxygenase-2 inhibition of 40.29 ± 0.50% at 31.25 micromolar concentration [12]. Comparative analysis with reference compounds demonstrates that this dual inhibition profile differs significantly from selective inhibitors like rofecoxib, which shows preferential cyclooxygenase-2 inhibition [12].

Molecular docking studies have elucidated the binding interactions responsible for cyclooxygenase affinity [12] [13]. The dual inhibition of cyclooxygenase-1 and cyclooxygenase-2 by compound 7c can be attributed to its ability to achieve favorable binding conformations in both enzyme active sites, with similar orientation and binding interactions observed through computational analysis [12].

Pyridazinone derivatives have emerged as selective cyclooxygenase-2 inhibitors with promising therapeutic potential [14]. Compounds bearing aryl or pyridyl moieties linked through ethenyl spacers to position-6 have demonstrated highly potent cyclooxygenase-2 inhibition with inhibition concentration values in the nanomolar range [14]. These compounds show clear preferential cyclooxygenase-2 over cyclooxygenase-1 inhibition with selectivity indices ranging from 4 to 38 [14].

The most prominent cyclooxygenase-2 inhibitory activity has been observed with compounds exhibiting inhibition concentration values ranging from 15.56-19.77 nanomolar, with selectivity indices of 24-38, representing 1.4-2.2 fold higher selectivity than the reference compound celecoxib [14]. Molecular docking studies reveal that these compounds adopt binding modes similar to celecoxib within the cyclooxygenase-2 active site [14].

Recent pyridazine scaffold developments have yielded compounds with enhanced cyclooxygenase-2 inhibition potency, with inhibition concentration values of 0.18-0.26 micromolar and selectivity indices greater than 6.33 [15]. These compounds demonstrate comparable anti-inflammatory activity to established therapeutics while showing no ulcerative effects in histopathological examination [15].

Phosphodiesterase IV Targeting in Respiratory Therapeutics

Phosphodiesterase IV represents a critical therapeutic target for respiratory diseases, and pyridazine derivatives have demonstrated significant potential as selective inhibitors of this enzyme family [16] [17]. The therapeutic rationale for phosphodiesterase IV inhibition in respiratory applications stems from its pronounced anti-inflammatory activity coupled with bronchorelaxant properties [18].

Pyrazolopyridine-pyridazinone phosphodiesterase inhibitors have been developed from the clinically used compound ibudilast, which serves as a nonselective phosphodiesterase inhibitor for asthma treatment [17]. Structure-activity relationship exploration has revealed that the pyridazinone lactam functionality represents a critical determinant for phosphodiesterase-3 inhibitory activity, with the nitrogen preferably unsubstituted [17].

Phosphodiesterase IV inhibition is strongly promoted by introduction of hydrophobic substituents at the pyridazinone N-2 center and methoxy group positioning at C-7 in the pyrazolopyridine structure [17]. Migration of the pyridazinone ring connection from the pyrazolopyridine 3-center to C-4 position strongly enhances phosphodiesterase IV inhibition [17].

The dual inhibitor approach targeting both phosphodiesterase III and phosphodiesterase IV has emerged as a superior therapeutic strategy compared to individual selective agents [18]. The compound KCA-1490, featuring a 5-methyldihydropyridazinone subunit essential for phosphodiesterase III activity, exhibits moderate dual phosphodiesterase III/IV inhibitory activity and demonstrates combined bronchodilatory and anti-inflammatory properties [18].

Pyridazinone derivatives bearing indole moieties have shown promising activity and selectivity toward phosphodiesterase IV B isoenzymes [19]. These compounds demonstrate the ability to regulate potent pro-inflammatory cytokine and chemokine production by human primary macrophages, indicating their potential for anti-inflammatory therapy of respiratory diseases [19].

The therapeutic application of phosphodiesterase IV inhibitors in respiratory medicine is supported by their ability to increase cyclic adenosine monophosphate levels, resulting in bronchodilation and anti-inflammatory effects [20] [16]. Clinical development has focused on addressing the gastrointestinal side effects associated with first-generation phosphodiesterase IV inhibitors while maintaining therapeutic efficacy [18].

Hedgehog Signaling Antagonism in Oncogenesis

The Hedgehog signaling pathway has emerged as an attractive target for anticancer therapy due to its aberrant activation in several cancer types [21] [22]. While current drug development programs primarily focus on targeting Smoothened, a key transmembrane pathway member, there is significant interest in developing compounds that can address downstream pathway activation scenarios [22].

Pyrido[2,3-d]pyrimidine derivatives, structurally related to pyrido[2,3-d]pyridazines, have been investigated for their potential in targeting Hedgehog pathway components [23]. The GLI transcription factors, which constitute the final effectors of the Hedgehog pathway, represent particularly important targets for therapeutic intervention [22] [24].

Small-molecule antagonists capable of inhibiting GLI-mediated transcription have demonstrated the ability to selectively inhibit GLI-mediated gene transactivation [22]. These compounds act in the nucleus to block GLI function, with some interfering directly with GLI1 DNA binding in living cells [22]. The therapeutic significance of this approach is demonstrated by the efficient inhibition of in vitro tumor cell proliferation in a GLI-dependent manner [22].

The structural requirements for effective Hedgehog pathway inhibition include specific heterocyclic scaffolds that can achieve favorable binding interactions with pathway components [21]. Tetrahydrothiazolo[5,4-c]pyridine-based templates have been developed and screened for Hedgehog signaling pathway inhibition using cell-based reporter gene assays [21].

Pyrimidine-based compounds containing pyrimidine amino units have shown potent Hedgehog inhibition activity, with systematic optimization focusing on different structural regions to enhance activity [21]. The incorporation of electron-withdrawing groups and specific positional substitutions has been identified as crucial for maintaining inhibitory activity [21].

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

133.063997236 g/mol

Monoisotopic Mass

133.063997236 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-11-2024

Explore Compound Types